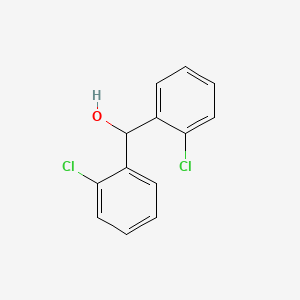












|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.C([Mg]Br)C.[Cl:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH:16]=[O:17].Cl>C1COCC1.CC(OC)(C)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:16]([C:15]1[CH:18]=[CH:19][CH:20]=[CH:21][C:14]=1[Cl:13])[OH:17]
|


|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)I
|
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
344 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
|
Name
|
|
|
Quantity
|
40.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-12.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −10 to −15° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
(15 to 30 min)
|
|
Duration
|
22.5 (± 7.5) min
|
|
Type
|
CUSTOM
|
|
Details
|
After complete reaction (15 to 30 min)
|
|
Duration
|
22.5 (± 7.5) min
|
|
Type
|
DISSOLUTION
|
|
Details
|
were dissolved at a final temperature of 20 to 25° C
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water (2×40 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness at a temperature of 45 to 50° C
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized from hot n-heptane (280 ml at 95 to 100° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by filtration
|
|
Type
|
STIRRING
|
|
Details
|
after stirring for 1 h at 0 to 5° C.
|
|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
washed with cold n-heptane (40 ml at 0 to 5° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
The product was dried under vacuum at 50° C. to constant weight
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC=C1)C(O)C1=C(C=CC=C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |